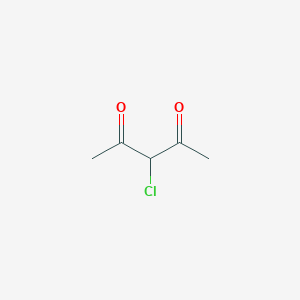

3-Chloropentane-2,4-dione

Beschreibung

Nomenclature and Context within β-Diketones

Systematically named 3-chloropentane-2,4-dione according to IUPAC nomenclature, this compound is also commonly referred to as 3-chloroacetylacetone. nih.govnist.govstenutz.eu It belongs to the class of β-diketones, or 1,3-dicarbonyl compounds, which are characterized by two ketone functional groups separated by a single carbon atom. libretexts.org The parent compound, pentane-2,4-dione (acetylacetone), is known for its keto-enol tautomerism, a phenomenon where the molecule exists as an equilibrium mixture of a diketo form and an enol form. libretexts.orgresearchgate.net The presence of a chlorine atom at the central carbon (C3) significantly influences the chemical behavior of this compound compared to its non-halogenated counterpart. researchgate.netontosight.ai

Significance of Chlorination at the C3 Position

The introduction of a chlorine atom at the C3 position of the pentane-2,4-dione backbone is a key structural feature that dictates its reactivity. This chlorine atom is a good leaving group, making the C3 carbon susceptible to nucleophilic attack. This enhanced electrophilicity allows for a variety of substitution reactions, where the chlorine is replaced by other functional groups.

Furthermore, the electron-withdrawing nature of the chlorine atom impacts the keto-enol equilibrium. ed.gov While some studies suggest that a chloro substituent can increase the enol content, others indicate that it may favor the keto form. researchgate.netmdpi.com The interplay of electronic and steric factors determines the predominant tautomeric form in different environments. This reactivity makes this compound a versatile precursor for synthesizing more complex molecules. ontosight.ai

Overview of Research Directions and Scope of the Outline

Research involving this compound is multifaceted, primarily focusing on its application as a starting material in organic synthesis. Key research areas include its use in the preparation of heterocyclic compounds like thiazoles, pyrazoles, and isoxazoles, which are significant scaffolds in medicinal chemistry and materials science. unirioja.esacs.orgmdpi.com For instance, it is a crucial reactant in the Hantzsch thiazole (B1198619) synthesis. acs.org

The compound's ability to act as a ligand for metal ions has also been explored, leading to the synthesis of metal complexes with interesting structural and potentially catalytic properties. iucr.orgresearchgate.net Investigations into its tautomeric behavior through spectroscopic and computational methods provide fundamental insights into its reactivity and reaction mechanisms. researchgate.netubc.casigmaaldrich.com This article will delve into these specific areas, providing a detailed examination of the synthesis, reactivity, and application of this compound in academic research, supported by relevant data and findings.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₇ClO₂ | matrix-fine-chemicals.com |

| Molecular Weight | 134.56 g/mol | nist.govmatrix-fine-chemicals.com |

| Appearance | Clear yellow to brown liquid | |

| CAS Number | 1694-29-7 | nih.govmatrix-fine-chemicals.com |

| Boiling Point | 49-52 °C at 18 mmHg | sigmaaldrich.com |

| Density | 1.1921 g/mL at 20 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.483 | sigmaaldrich.com |

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-chloropentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO2/c1-3(7)5(6)4(2)8/h5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRGXXKFHVJQOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061887 | |

| Record name | 2,4-Pentanedione, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear brown-yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Chloro-2,4-pentanedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19774 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1694-29-7 | |

| Record name | 3-Chloro-2,4-pentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1694-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloropentane-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Pentanedione, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Pentanedione, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropentane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Chloropentane-2,4-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKV5PX3SLJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Theoretical and Computational Investigations of 3 Chloropentane 2,4 Dione

Conformational Analysis

The conformational landscape of 3-Chloropentane-2,4-dione is central to its properties, particularly the equilibrium between its keto and enol forms.

Like other β-diketones, this compound exists as an equilibrium mixture of keto and enol tautomers. ekb.egmdpi.com The position of this equilibrium is sensitive to the physical state and solvent. In the gas phase, gas electron diffraction studies at 269 K indicated that the compound exists entirely in its enol form. mdpi.com However, theoretical studies have suggested that substituents like chlorine generally favor the keto form. researchgate.netmdpi.com This is supported by observations in aqueous solutions of sodium dodecylsulfate, where the conversion to the diketo form is rapid, resulting in 65% of the diketo tautomer. mdpi.com This highlights the significant influence of the environment on the tautomeric equilibrium.

The enol form of this compound is stabilized by a strong intramolecular hydrogen bond, which forms a planar, quasi-aromatic six-membered ring. researchgate.netubc.ca Theoretical calculations have shown that the geometry of the enol tautomer's skeleton and conjugated ring is planar. researchgate.net In contrast to its parent compound, acetylacetone (B45752), the cis-enol form of this compound has only one stable conformer where both methyl groups are in an eclipsed position relative to the oxygen atoms. ubc.ca

Computational studies have quantified the strength of this intramolecular hydrogen bond. At the B3LYP/6-311++G** level of theory, the hydrogen bond energy in this compound was calculated to be 68.7 kJ/mol. researchgate.netubc.caubc.ca This is notably stronger than the hydrogen bond in acetylacetone, which is approximately 2.3 kJ/mol weaker. researchgate.netubc.caubc.ca This increased strength is confirmed by spectroscopic data, including OH stretching and bending frequencies. researchgate.netubc.ca Natural bond orbital (NBO) analysis suggests that this enhanced stability is due to steric effects from the chlorine atom, which overrides its electron-withdrawing nature. researchgate.netubc.ca

| Compound | Method | Hydrogen Bond Strength (EHB) | 1H Chemical Shift (δOH, calculated) | Reference |

|---|---|---|---|---|

| This compound (ClAA) | B3LYP/6-311++G | 68.7 kJ/mol | ~15.3 ppm | researchgate.netubc.ca |

| Pentane-2,4-dione (AA) | B3LYP/6-311++G | ~66.4 kJ/mol | ~15.4 ppm | researchgate.netubc.ca |

Intramolecular Hydrogen Bonding (IHB) Analysis

The cis-enol form of β-diketones is defined by a potent intramolecular hydrogen bond. This bond is a critical factor in the molecule's structure and reactivity, creating a quasi-aromatic six-membered ring through resonance assistance. Computational chemistry offers powerful tools to quantify and understand this interaction in this compound.

The strength of the intramolecular hydrogen bond in the enol form of this compound (ClAA) has been quantified using high-level computational methods. Density Functional Theory (DFT) calculations, specifically at the B3LYP/6-311++G** level, determine the hydrogen bond energy to be approximately 68.7 kJ/mol. ubc.caubc.ca This value is derived from the energy difference between the stable cis-enol form (with the hydrogen bond) and the higher-energy trans-enol form (without the hydrogen bond). This calculated strength indicates a robust intramolecular interaction.

To understand the effect of the chlorine substituent, the IHB strength of this compound is often compared with its parent compound, acetylacetone (pentane-2,4-dione, AA), and other derivatives. Theoretical calculations show the hydrogen bond in this compound is about 2.3 kJ/mol stronger than that in acetylacetone. ubc.caubc.ca

This trend extends across various halogenated and other substituted β-diketones. The nature of the substituent at the 3-position significantly modulates the IHB strength. For instance, studies on 3-nitro-pentane-2,4-dione (NO₂AA) reveal an even stronger hydrogen bond compared to acetylacetone, attributed to both electron delocalization and steric effects. researchgate.net Similarly, investigations into 3-(methylthio)pentane-2,4-dione also provide comparative data on how different functional groups influence the hydrogen bond. researchgate.net A broader comparison with other halogenated derivatives highlights a clear trend. researchgate.net

| Compound | Substituent (at C-3) | Calculated Hydrogen Bond Strength (kJ/mol) | Reference |

|---|---|---|---|

| 3-Bromopentane-2,4-dione (BrAA) | -Br | 90.5 | researchgate.net |

| This compound (ClAA) | -Cl | 87.4 | researchgate.net |

| Acetylacetone (AA) | -H | 75.8 | researchgate.net |

| 3-Fluoropentane-2,4-dione (FAA) | -F | 65.9 | researchgate.net |

Note: The hydrogen bond strength for ClAA is reported as 87.4 kJ/mol in one comparative study researchgate.net and 68.7 kJ/mol in another. ubc.ca This discrepancy may arise from different computational models or definitions of hydrogen bond energy used in the respective studies.

The substitution of a chlorine atom at the central carbon (C3) introduces competing electronic and steric effects that influence the IHB. Electronically, chlorine is an electron-withdrawing group, which might be expected to weaken the hydrogen bond. However, computational analyses consistently indicate that the steric effect is the dominant factor in this compound. ubc.caubc.ca

The steric repulsion between the lone pairs of the chlorine atom and the π-electrons of the chelated enol ring forces the two oxygen atoms closer together. ubc.ca This reduction in the O···O distance leads to a shorter, and therefore stronger, hydrogen bond. This counterintuitive strengthening, where steric hindrance enhances the IHB, is a key finding from theoretical investigations of this molecule. ubc.caubc.ca

Natural Bond Orbital (NBO) analysis provides a detailed chemical picture of the bonding and electronic interactions within a molecule. For this compound, NBO analysis confirms that the strengthening of the IHB is primarily due to steric effects, despite the electron-withdrawing nature of the chlorine atom. ubc.caubc.ca

The analysis quantifies the stabilizing donor-acceptor interactions within the molecule. The energy of these interactions can be estimated using second-order perturbation theory. A comparison between this compound (ClAA) and acetylacetone (AA) reveals significant differences in these interactions, mainly caused by the lone pairs of the chlorine atom interacting with the antibonding orbitals (π* and σ*) of the enol ring backbone. ubc.ca

| Donor NBO | Acceptor NBO | E(2) in ClAA (kcal/mol) | E(2) in AA (kcal/mol) | Reference |

|---|---|---|---|---|

| LP (3) Cl | π* (C3-C4) | 12.33 | N/A | ubc.ca |

| LP (3) Cl | σ* (C2-C3) | - | N/A | ubc.ca |

| LP (3) Cl | σ* (C3-C4) | - | N/A | ubc.ca |

Note: The table highlights the most significant interaction involving the chlorine atom's lone pair (LP) as reported in the literature. The original study lists several such interactions that are absent in acetylacetone. ubc.ca

Vibrational Spectroscopy Simulations

Computational simulations of vibrational spectra are essential for interpreting experimental IR and Raman data and for understanding the dynamics of molecular bonds.

The vibrational frequencies of the cis-enol form of this compound have been calculated using DFT, typically at the B3LYP level with basis sets such as 6-311G** and 6-311++G** for harmonic frequencies. ubc.caresearchgate.net To achieve better agreement with experimental spectra, anharmonic frequencies have also been computed, often at the B3LYP/6-31G** level. ubc.caresearchgate.net

These calculations are crucial for assigning the observed vibrational bands. The results confirm that the stronger intramolecular hydrogen bond in this compound, compared to acetylacetone, is reflected in the frequencies of key vibrational modes. ubc.caubc.ca Specifically, shifts in the O-H stretching (νOH), O-H in-plane bending (δOH), and O···O stretching vibrations are consistent with a strengthened hydrogen bond. ubc.caubc.ca Anharmonic calculations are particularly important for modes involving the hydrogen atom, such as the νOH stretch, as they are highly anharmonic. The calculated anharmonic frequencies generally show excellent agreement with experimental results, except for the O-H/O-D stretching and out-of-plane bending modes, where discrepancies can arise due to the complex nature of the potential energy surface. ubc.ca

| Vibrational Mode | Harmonic Frequency (Calculated) | Anharmonic Frequency (Calculated) | Experimental Frequency (Liquid Phase) | Reference |

|---|---|---|---|---|

| ν(OH) | - | ~2019 | ~2750 | ubc.ca |

| ν(C=O) | - | 1623 | 1625 | ubc.ca |

| δ(OH) | - | 1464 | 1460 | ubc.ca |

| ν(C-Cl) | - | 676 | 675 | ubc.ca |

Note: The table presents a selection of key vibrational modes. There is a notable difference between the calculated anharmonic and experimental frequencies for the OH stretching mode (νOH), which is a common challenge in computational spectroscopy for strongly hydrogen-bonded systems. ubc.ca

Raman and Infrared (IR) Intensities

Theoretical calculations, particularly using Density Functional Theory (DFT), have been instrumental in predicting the Raman and Infrared (IR) spectra of this compound. The harmonic vibrational frequencies for the cis-enol form have been calculated at the B3LYP level of theory with 6-311G** and 6-311++G** basis sets. ubc.caresearchgate.net Furthermore, anharmonic frequency calculations have been performed to provide a more accurate comparison with experimental spectra. ubc.caresearchgate.net

These calculations yield predicted intensities for both Raman and IR spectra, which aid in the assignment of vibrational modes observed in experimental measurements. ubc.caresearchgate.net The calculated frequencies and intensities for both this compound and its deuterated analog show excellent agreement with experimental findings, with the exception of the OH/OD stretching and out-of-plane bending modes. ubc.ca

Below is a table summarizing a selection of calculated and experimental vibrational frequencies for the enol form of this compound.

| Vibrational Mode | Calculated Anharmonic Frequency (cm⁻¹) | Experimental IR Frequency (cm⁻¹) | Experimental Raman Frequency (cm⁻¹) |

| OH stretch | - | ~2800 (broad) | Not observed |

| C=O stretch (asymmetric) | 1621 | 1625 | 1624 |

| C=O stretch (symmetric) | 1575 | 1578 | 1577 |

| CH₃ deformation (asymmetric) | 1455 | 1458 | 1456 |

| CH₃ deformation (symmetric) | 1365 | 1368 | 1367 |

| C-Cl stretch | 670 | 672 | 671 |

Note: The data presented is a simplified representation based on available research. For a comprehensive list of all vibrational modes, refer to the cited literature.

Correlation with Experimental Spectroscopic Data

The correlation between theoretically calculated and experimentally measured spectroscopic data for this compound is remarkably strong. DFT calculations have been shown to accurately predict the vibrational spectra, which allows for confident assignment of the observed IR and Raman bands to specific molecular vibrations. ubc.caresearchgate.net

Studies comparing the vibrational spectra of this compound with its parent compound, pentane-2,4-dione (acetylacetone, AA), have revealed the influence of the chlorine substituent. ubc.caresearchgate.net Theoretical calculations indicate that the intramolecular hydrogen bond in the enol form of this compound is stronger than in acetylacetone. ubc.caresearchgate.net This is supported by experimental data on OH/OD stretching, in-plane bending, and O···O stretching frequencies. ubc.caresearchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Computational chemistry is also a powerful tool for predicting Nuclear Magnetic Resonance (NMR) parameters, providing valuable assistance in the interpretation of experimental NMR spectra.

¹H Chemical Shifts (e.g., Enolated Proton)

Theoretical calculations of ¹H NMR chemical shifts for this compound have focused on the enolated proton, which is involved in the intramolecular hydrogen bond. ubc.caresearchgate.net These calculations have been performed using DFT at the B3LYP/6-311++G** level of theory. ubc.caresearchgate.net

Interestingly, despite the electron-withdrawing nature of the chlorine atom, the enolic proton in this compound is calculated to be slightly less positive than in acetylacetone. ubc.ca This leads to a predicted upfield chemical shift for the enolated proton in this compound compared to acetylacetone. ubc.ca

Comparison with Experimental NMR Data

The calculated difference in the chemical shift of the enolated proton between this compound and acetylacetone shows excellent agreement with experimental results. ubc.caresearchgate.net Experimental measurements in the pure liquid phase show the enolated proton of this compound at 15.37 ppm, slightly upfield from that of acetylacetone at 15.45 ppm. ubc.ca The calculated upfield shift of 0.1 ppm for the enolated proton in this compound relative to acetylacetone aligns perfectly with this experimental observation. ubc.ca

| Compound | Experimental ¹H Chemical Shift (ppm) of Enolated Proton | Calculated ¹H Chemical Shift (ppm) of Enolated Proton |

| This compound | 15.37 | Upfield relative to Acetylacetone |

| Pentane-2,4-dione (AA) | 15.45 | - |

Gauge-Including Atomic Orbital (GIAO) Method

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and effective approach for calculating NMR chemical shifts. ubc.caresearchgate.netgaussian.com This method calculates the absolute magnetic shielding of nuclei, which are then referenced to a standard, typically tetramethylsilane (B1202638) (TMS), to predict the chemical shifts that would be observed experimentally. ubc.ca The GIAO method has been successfully applied to this compound at the B3LYP/6-311++G** level of theory to compute its ¹H chemical shifts. ubc.caresearchgate.net The high accuracy of these predictions, particularly in reproducing the subtle difference in chemical shifts between this compound and acetylacetone, underscores the reliability of the GIAO method for such systems. ubc.caresearchgate.net

Kinetic and Mechanistic Insights from Theoretical Approaches

Theoretical and computational methods have been employed to investigate the kinetics and mechanisms of reactions involving this compound. For instance, in the reaction between triphenylphosphine (B44618) and dimethyl acetylenedicarboxylate (B1228247) in the presence of this compound, quantum mechanical calculations were used to evaluate three speculative mechanisms. researchgate.net These theoretical investigations, combined with experimental techniques like stopped-flow and UV spectrophotometry, helped to identify the most favorable reaction pathway, which leads to the formation of a five-membered ring structure. researchgate.net

The theoretical calculations provided energetic and thermodynamic data for each step of the proposed mechanisms, allowing for the identification of fast steps and the rate-determining step. researchgate.net This combined experimental and theoretical approach provided a profound understanding of the reaction's kinetics and mechanism. researchgate.net

Reaction Pathway Elucidation (e.g., Cyclic Crystalline Phosphorus Ylide Formation)

Quantum mechanical calculations have been instrumental in understanding the reaction between triphenylphosphine (TPP) and dimethyl acetylenedicarboxylate (DMAD) where this compound acts as a crucial proton source. researchgate.netrsc.org In-depth computational studies explored three distinct speculative mechanisms for this multi-component reaction. researchgate.netrsc.org Through energetic and thermodynamic evaluations, it was determined that one specific pathway, which leads to the formation of a five-membered cyclic crystalline phosphorus ylide, is the most favorable both theoretically and experimentally. researchgate.net The structure of this five-membered ring product was subsequently confirmed by X-ray crystallography. researchgate.net

Transition State Analysis and Activation Parameters (ΔG≠, ΔS≠, ΔH≠)

A critical aspect of the computational investigation was the analysis of the transition states and the determination of activation parameters for the reaction. researchgate.net By studying the reaction at various temperatures, researchers calculated the activation energy (Ea) and the associated activation parameters, including the Gibbs free energy of activation (ΔG≠), the entropy of activation (ΔS≠), and the enthalpy of activation (ΔH≠). researchgate.net

| Activation Parameter | Value |

|---|---|

| Activation Energy (Ea) | 61.30 kJ·mol⁻¹ |

| Gibbs Free Energy of Activation (ΔG‡) | 78.42 ± 4.61 kJ·mol⁻¹ |

| Enthalpy of Activation (ΔH‡) | 58.88 ± 2.34 kJ·mol⁻¹ |

| Entropy of Activation (ΔS‡) | 67.09 ± 7.96 J·mol⁻¹·K⁻¹ |

Molecular Electron Density Theory (MEDT) Computations

To gain a deeper understanding of the reaction mechanism, theoretical investigations were performed using advanced computational methods. researchgate.net These studies are framed within the Molecular Electron Density Theory (MEDT), which posits that the capacity for changes in electron density, rather than molecular orbital interactions, governs molecular reactivity. nih.gov MEDT provides a modern framework for analyzing chemical reactions through the lens of electron density changes along the reaction pathway. nih.gov

For the reaction involving this compound, the theoretical modeling was conducted at the B3LYP/6-31++g(d,p) and M06/6-31++g(d,p) levels of theory. researchgate.net This computational approach allows for a rigorous analysis of the electron density distribution to rationalize and gain insight into the molecular mechanisms at play. researchgate.netnih.gov The compatibility between the theoretical data derived from these computations and the experimental kinetic evidence lends strong support to the proposed mechanism. researchgate.net

Synthetic Methodologies for 3 Chloropentane 2,4 Dione

Direct Chlorination of Pentane-2,4-dione (Acetylacetone)benchchem.comresearchgate.net

The most common method for synthesizing 3-chloropentane-2,4-dione is through the direct chlorination of pentane-2,4-dione, also known as acetylacetone (B45752). researchgate.net

Electrophilic Substitution at the Methylene (B1212753) Group

The reaction proceeds via an electrophilic substitution at the central carbon atom (the methylene group) of the pentane-2,4-dione molecule. The high acidity of the methylene protons makes this position susceptible to attack by electrophilic chlorinating agents. The enol form of acetylacetone is highly favored, and its deprotonation facilitates the reaction. stackexchange.com

Chlorinating Agents (e.g., Sulfuryl Chloride, Chlorine Gas, Thionyl Chloride)benchchem.comresearchgate.net

Various chlorinating agents can be employed for this transformation, each with its own advantages and considerations.

Sulfuryl chloride (SO₂Cl₂) is a frequently used reagent for the chlorination of acetylacetone. unirioja.es The reaction is typically carried out in an anhydrous solvent like toluene. unirioja.es One procedure involves the dropwise addition of sulfuryl chloride to a solution of acetylacetone in toluene, followed by stirring at room temperature for an extended period. unirioja.es

Chlorine gas (Cl₂) can also be used for the direct chlorination of acetylacetone. This method often requires careful temperature control to prevent the formation of byproducts such as 3,3-dichloropentane-2,4-dione. The reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) under a nitrogen atmosphere.

Thionyl chloride (SOCl₂) is another effective chlorinating agent for this synthesis. google.comgoogle.com Industrial-scale production may favor thionyl chloride for its selectivity and safety profile. Continuous feed of both acetylacetone and thionyl chloride into a jet loop reactor allows for efficient production with high conversion rates. google.comgoogle.com

Alternative Synthetic Routesbenchchem.com

An alternative pathway to this compound involves the nucleophilic displacement of 3-hydroxypentane-2,4-dione. This reaction is carried out using hydrochloric acid (HCl) in the presence of phosphorus oxychloride (POCl₃).

Optimization of Reaction Conditions (e.g., Solvents, Temperature, Catalysts)clockss.orgjsynthchem.com

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction times and the formation of byproducts. Key parameters include the choice of solvent, reaction temperature, and the use of catalysts.

For instance, in the chlorination with chlorine gas, maintaining a temperature of 30–50°C is recommended to reduce the formation of the dichloro-derivative. In industrial settings using thionyl chloride, a lower temperature of 20–25°C with a short residence time in a jet loop reactor is employed.

Phase Transfer Catalysis (e.g., Tetrabutylammonium (B224687) Hydrogen Sulfate (B86663), Tetrabutylammonium 2-pyrrolidonate)

Phase transfer catalysis (PTC) has emerged as a valuable technique for optimizing the synthesis of related compounds. unirioja.es These catalysts facilitate the transfer of reactants between immiscible phases (e.g., aqueous and organic), often leading to milder reaction conditions and improved yields. researchgate.netbiomedres.us

Tetrabutylammonium hydrogen sulfate has been successfully used as a catalyst in reactions involving this compound. unirioja.es For example, it catalyzed the reaction of this compound with other reagents to produce substituted pentane-2,4-diones in good yield. unirioja.es

Tetrabutylammonium 2-pyrrolidonate has also been shown to be effective in achieving moderate yields in certain syntheses where other methods resulted in decomposition or low yields. unirioja.es

Metal-Free Catalytic Reactions

Recent research has focused on developing metal-free catalytic systems, which are often more environmentally friendly. sioc-journal.cn While not directly applied to the synthesis of this compound itself in the provided context, the reaction of this compound with benzohydrazide (B10538) has been shown to proceed in excellent yield (92%) under metal-free conditions, using CBr₄ as a mediator in acetonitrile (B52724) at 60°C. sioc-journal.cn This highlights the potential for developing metal-free approaches for reactions involving this compound. sioc-journal.cn

Microwave Irradiation

The application of microwave irradiation as an energy source has marked a significant advancement in the synthesis of heterocyclic compounds from this compound. This technique frequently leads to substantial improvements in reaction rates and product yields when compared to conventional heating methods.

In the synthesis of 2,3-disubstituted-8-hydroxy-6-methyl-2H,5H-pyrido[3,2-f] ontosight.aithiazepin-5-ones, the reaction of 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide with this compound has been performed using both traditional heating and microwave irradiation. researchgate.net The microwave-assisted approach demonstrates a clear advantage. For instance, one of the derivative compounds was synthesized in 5 minutes at 90 °C with a power of 500 W, achieving a yield of 75%. ontosight.ai This is a significant improvement over conventional methods which require longer reaction times. researchgate.net Research has shown that microwave-assisted syntheses can increase reaction yields by 17–23% and drastically reduce reaction times compared to conventional heating.

Another study highlights the use of microwave irradiation in the synthesis of various thiazolopyrimidine and related heterocyclic systems. While specific conditions for the reaction with this compound were part of a broader investigation, the general findings indicated that microwave assistance is a preferable method due to time reduction and improved yields. However, the success of microwave-assisted synthesis is not universal and can be substrate-dependent. For example, an attempt to synthesize certain 1,4-benzodiazepines via a microwave-assisted reaction was reported to be unsuccessful when using this compound as the starting material. clockss.org

Beyond microwave heating, other high-energy techniques like ultrasonic irradiation have also proven effective. In a one-pot, three-component synthesis of acetylthiazole derivatives from ammonium (B1175870) thiocyanate (B1210189), this compound, and an aromatic amine, the use of ultrasound in water with alum as a catalyst resulted in good to excellent yields. jsynthchem.com

The table below summarizes a comparison between conventional and microwave-assisted methods for a reaction involving this compound. ontosight.ai

| Method | Reaction Time | Temperature | Yield (%) |

| Conventional (Reflux) | 10 minutes (reflux) + overnight (stirring) | Not specified | 65 |

| Microwave Irradiation | 5 minutes | 90 °C | 75 |

Yield Optimization and Scalability

Optimizing reaction yields and ensuring the scalability of synthetic processes are critical for the practical application of chemical compounds in various fields. For reactions involving this compound, several factors, including the choice of catalyst, solvent, and reaction conditions, have been systematically investigated to maximize product output.

In the synthesis of pyrazole (B372694) derivatives, a reaction between benzohydrazide and this compound under optimized conditions resulted in an excellent yield of 92%. sioc-journal.cn The optimization process involved screening various solvents, where CH3CN was identified as the most effective. sioc-journal.cn Similarly, the synthesis of energetic sioc-journal.cnmdpi.comoxadiazolo[2,3-a]pyrimidin-8-ium perchlorates from this compound achieved a high yield of 85%. mdpi.com This highlights the effectiveness of the substrate in specific cyclization reactions, although it was noted that similar reactions with dicarbonyl compounds bearing different substituents (like trifluoromethyl groups) failed to produce the desired product. mdpi.com

The scalability of these optimized reactions is a key consideration. A method for synthesizing 5-arylimino-1,3,4-thiadiazole derivatives, which involves hydrazonoyl chlorides generated from this compound, was successfully scaled up to gram-level quantities (10 mmol scale). The yields for the large-scale preparations were comparable to those obtained in small-scale syntheses, with one derivative being isolated in 87% yield. mdpi.com

Recent advancements in chemical manufacturing, such as the use of flow chemistry, offer significant potential for the scalability of reactions involving this compound. Microreactor systems can achieve near-quantitative yields (95–97%) with very short residence times (less than 5 minutes), facilitating on-demand production and representing a major leap in scalability.

The table below presents data from various optimized reactions utilizing this compound.

| Target Compound Family | Key Optimization Parameters | Yield (%) | Reference |

| Pyrazole derivative | CBr4 additive, CH3CN solvent, 60 °C | 92 | sioc-journal.cn |

| Thiazolo[3,2-a]pyrimidin-6-yl-acetamide derivative | Toluene solvent, TsOH catalyst, 125–130°C | 80–85 | |

| sioc-journal.cnmdpi.comOxadiazolo[2,3-a]pyrimidin-8-ium perchlorate | HClO4/Ac2O, 0 °C to rt | 85 | mdpi.com |

| 5-Arylimino-1,3,4-thiadiazole derivative | EtOH solvent, rt, scale-up to 10 mmol | 87 | mdpi.com |

| Thieno ontosight.aimdpi.comtriazolo[4,3-c]pyrimidine derivative | One-pot, KOH base, EtOH reflux | >40 | clockss.org |

Chemical Reactivity and Derivatization of 3 Chloropentane 2,4 Dione

Reactivity Profile

3-Chloropentane-2,4-dione, also known as 3-chloroacetylacetone, is a halogenated β-dicarbonyl compound that serves as a versatile intermediate in organic synthesis. Its chemical behavior is dictated by the interplay of three key structural features: two electron-withdrawing ketone groups, a reactive chlorine atom at the central α-carbon, and the ability to exist in tautomeric forms. ruc.dk This unique combination of functional groups allows it to participate in a wide array of chemical transformations, including nucleophilic substitutions, condensation reactions, and redox processes.

The dual functionality of this compound is a cornerstone of its synthetic utility. The diketone portion facilitates cyclocondensation and ring-forming reactions, while the chlorine atom's capacity to act as a leaving group permits nucleophilic substitution. This reactivity makes it a pivotal building block for creating diverse heterocyclic frameworks, such as pyrazoles, thiazoles, and pyrimidines. rsc.org

Nucleophilic Substitution Reactions

The carbon atom bonded to the chlorine in this compound is electrophilic, making it a prime target for nucleophilic attack. This susceptibility leads to substitution reactions where the chlorine atom is displaced by a variety of nucleophiles, including amines, thiols, and alcohols. smolecule.com The reaction mechanism is typically a bimolecular nucleophilic substitution (SN2). nih.gov The presence of two adjacent carbonyl groups significantly activates the α-carbon, enhancing its reactivity towards nucleophiles. nih.gov

The chlorine atom in this compound functions as an effective leaving group, a property fundamental to its role in synthetic chemistry. ekb.eg A leaving group is a molecular fragment that detaches with a pair of electrons during a heterolytic bond cleavage. wikipedia.org The ability of the chlorine to depart as a stable chloride anion (Cl⁻) facilitates the reaction. wikipedia.org The electron-withdrawing nature of the flanking carbonyl groups further stabilizes the transition state of the substitution reaction, making the departure of the chlorine atom more favorable. nih.gov This characteristic is exploited in numerous synthetic procedures to introduce new functional groups at the central carbon of the pentanedione skeleton.

Condensation Reactions

This compound readily participates in condensation reactions, which are crucial for the construction of larger molecules and particularly for the synthesis of heterocyclic systems. mdpi.com These reactions involve the combination of two molecules with the elimination of a small molecule, such as water. In the context of this compound, the carbonyl groups provide the electrophilic sites for attack by nucleophiles. For instance, it can undergo condensation with amines and other nucleophiles to form a variety of heterocyclic compounds. acs.org A notable example is the Hantzsch thiazole (B1198619) synthesis, where it reacts with thioamides to produce thiazole derivatives. acs.orgacs.org It can also undergo self-condensation under certain conditions, such as in the presence of a zinc-iodine catalyst, to form 3,4-diacetylhexane-2,5-dione (B1293965) in a Wurtz-like condensation. researchgate.netthieme-connect.com

Redox Reactions

The redox chemistry of this compound, while less explored than its other reactive pathways, offers additional synthetic possibilities. The compound can undergo both oxidation and reduction under specific conditions. The ketone functionalities can be reduced to hydroxyl groups using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. Conversely, oxidation can be achieved with agents such as potassium permanganate (B83412) or hydrogen peroxide. These transformations allow for the conversion of the diketone into other functional groups, further expanding its synthetic versatility.

Tautomeric Properties and Reactivity

A significant aspect of the chemistry of this compound is its existence as a mixture of tautomers. Tautomers are isomers of a compound that readily interconvert, and in this case, the equilibrium is between the diketo form and the enol form. ruc.dkresearchgate.net The enol form is stabilized by the formation of a six-membered ring through an intramolecular hydrogen bond. researchgate.netvu.lt

Studies combining gas electron diffraction and quantum chemical calculations have investigated the tautomeric properties of this compound. sigmaaldrich.com In the gas phase, it exists almost entirely in the enol form. ruc.dk The presence of the chlorine substituent is thought to strengthen the intramolecular hydrogen bond compared to its parent compound, acetylacetone (B45752). researchgate.netevitachem.com This tautomerism has a profound impact on the compound's reactivity, as the diketo and enol forms exhibit different chemical behaviors. ruc.dk For example, the enol form can act as a nucleophile in certain reactions. The equilibrium between the tautomers can be influenced by the solvent and other environmental factors. ruc.dk

Synthesis of Heterocyclic Compounds

This compound is a highly valuable precursor for the synthesis of a diverse range of heterocyclic compounds. mdpi.com Its bifunctional nature, possessing both electrophilic carbonyl centers and a reactive chloro-substituted carbon, allows it to react with various dinucleophiles to construct cyclic structures containing nitrogen, sulfur, or oxygen atoms. ekb.eg

The synthesis of thiazoles is a prominent application. For example, it undergoes condensation with thioamides in the Hantzsch thiazole synthesis to yield 1-(thiazol-5-yl)ethanones. acs.orgacs.org These products can be further elaborated to create complex diheterocyclic scaffolds. acs.orgacs.org Similarly, it is used in one-pot, three-component reactions with ammonium (B1175870) thiocyanate (B1210189) and aromatic amines to produce acetylthiazole derivatives, a reaction that can be efficiently catalyzed by alum under ultrasound irradiation. jsynthchem.com

The compound also serves as a key building block for pyrazole-based heterocycles. It can react with diazotized compounds, such as diazotized 4-amino-1,5-dimethyl-2-phenylpyrazol-3(2H)-one, to yield pyrazolo[4,3-c]pyrazole derivatives. rsc.org Furthermore, it has been used in condensation reactions with thieno[2,3-d]pyrimidine (B153573) derivatives to synthesize novel polynuclear heterocyclic systems. mdpi.com The reaction of this compound with triphenylphosphine (B44618) and dimethyl acetylenedicarboxylate (B1228247) has also been studied, leading to the formation of crystalline phosphorus ylides, which are five-membered ring structures. researchgate.net

Below is a table summarizing selected heterocyclic syntheses utilizing this compound:

| Reactant(s) | Resulting Heterocycle Class | Catalyst/Conditions |

| Thioamides | Thiazoles | Hantzsch synthesis |

| Ammonium thiocyanate, Aromatic amines | Acetylthiazoles | Alum, Ultrasound |

| Diazotized pyrazolone | Pyrazolo[4,3-c]pyrazoles | Coupling reaction |

| Thieno[2,3-d]pyrimidine derivatives | Polynuclear heterocycles | Condensation |

| Triphenylphosphine, Dimethyl acetylenedicarboxylate | Phosphorus ylides | Multicomponent reaction |

Pyrazoles and Pyrazole (B372694) Derivatives

The synthesis of pyrazoles and their derivatives from this compound is a well-established area of research. These reactions typically involve the condensation of the dione (B5365651) with hydrazine-based reagents, leading to the formation of the pyrazole ring.

The reaction of this compound with various hydrazines and hydrazides serves as a direct route to substituted pyrazoles. The cyclocondensation of this compound with different aryl hydrazides, often in the presence of a base like piperidine, yields (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(phenyl)methanone derivatives. conicet.gov.ar Similarly, the reaction with p-toluenesulfonyl hydrazide can produce the corresponding pyrazole derivative in high yield. rhhz.net For instance, the reaction of p-toluenesulfonyl hydrazide with this compound at 80°C yields the desired pyrazole product in 91% yield. rhhz.net

The reaction of diazotized 4-amino-1,5-dimethyl-2-phenylpyrazol-3(2H)-one with this compound results in the formation of pyrazolo[4,3-c]pyrazole derivatives. rsc.orgresearchgate.net Additionally, a one-pot reaction involving thieno acs.orgnih.govacs.orgtriazolo[4,3-c]pyrimidine-3(2H)-thiones, this compound, and various hydrazines in the presence of potassium hydroxide (B78521) in ethanol (B145695) has been developed to synthesize sulfur-linked thieno acs.orgnih.govacs.orgtriazolo[4,3-c]pyrimidine derivatives containing a phenylpyrazole moiety. clockss.org

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | Aryl hydrazides | (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl) (phenyl) methanone (B1245722) derivatives | conicet.gov.ar |

| This compound | p-Toluenesulfonyl hydrazide | 1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl)-4-methylbenzene | rhhz.net |

| Diazotized 4-amino-1,5-dimethyl-2-phenylpyrazol-3(2H)-one | This compound | Pyrazolo[4,3-c]pyrazole derivatives | rsc.orgresearchgate.net |

| Thieno acs.orgnih.govacs.orgtriazolo[4,3-c]pyrimidine-3(2H)-thiones | This compound and hydrazines | Sulfur-linked thieno acs.orgnih.govacs.orgtriazolo[4,3-c]pyrimidine derivatives | clockss.org |

The Japp-Klingemann reaction provides another important pathway to pyrazole derivatives using this compound. This reaction involves the coupling of a diazonium salt with the β-dicarbonyl compound, leading to a hydrazone intermediate that can subsequently cyclize. For example, the coupling of 4-methylcoumarin-7-diazonium chloride with this compound in a basic medium yields a bishydrazonoyl chloride. researchgate.netnih.govsemanticscholar.org Similarly, diazotized aromatic amines can be coupled with this compound in ethanolic sodium acetate (B1210297) to afford oxo-N-arylpropanehydrazonoyl chlorides. jst.go.jp

The N1-(5-methylpyrazol-3-yl) hydrazonoyl chloride has been synthesized via the Japp-Klingemann reaction by coupling 5-methylpyrazol-3-diazonium chloride with this compound in an ethanolic solution buffered with sodium acetate. imist.ma

N-acylpyrazoles can be synthesized from this compound and hydrazides. For instance, the reaction of this compound with benzohydrazide (B10538) has been shown to produce the corresponding N-acylpyrazole in a 92% yield. sioc-journal.cn This reaction demonstrates good functional group tolerance and provides a route to more complex molecules. sioc-journal.cn The cyclization of this compound with various aryl hydrazides can also be used to synthesize a range of (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(phenyl)methanone derivatives. conicet.gov.arnih.govresearchgate.netconicet.gov.ar

Isoxazoles

The synthesis of isoxazoles from this compound typically involves its reaction with hydroxylamine (B1172632) or its derivatives. The general procedure involves the condensation-cyclization of the 1,3-dicarbonyl compound with hydroxylamine. unirioja.es This method has been applied to create diverse libraries of isoxazole-containing compounds. acs.orgnih.govacs.orgacs.org For instance, a synthetic route to 5-(thiazol-5-yl)-4,5-dihydroisoxazoles starts with the condensation of this compound with thioamides to form 1-(thiazol-5-yl)ethanones. acs.orgnih.govacs.org Subsequent reactions lead to the formation of the isoxazole (B147169) ring.

Thiazoles and Thiazole Derivatives

This compound is a key precursor in the synthesis of various thiazole derivatives, primarily through the Hantzsch thiazole synthesis.

The Hantzsch reaction, involving the cyclocondensation of an α-haloketone with a thiourea (B124793) or thioamide, is a cornerstone for thiazole synthesis. In this context, this compound serves as the α-haloketone component. The reaction of 3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with this compound in ethanolic triethylamine (B128534) produces 1-(2-(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazol-5-yl)ethan-1-one. scispace.com

Furthermore, a series of 2-arylimino-4-methyl-2,3-dihydro-1,3-thiazoles have been synthesized via the Hantzsch reaction of asymmetric thioureas with this compound. mdpi.comresearchgate.netmdpi.comresearchgate.netdntb.gov.ua This reaction is typically carried out by heating the reactants in ethanol. For example, reacting 1-(2-methylphenyl)-3-(3,4-dimethoxyphenylethyl-1-yl)thiourea with this compound in ethanol under reflux yields 1-[2-[(2-Methylphenyl)imino]-4-Methyl-3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,3-Dihydro-1,3-Thiazole-5-yl]-Ethan-1-One. mdpi.com

The reaction of a thiosemicarbazone derivative with this compound using triethylamine and a cross-linked chitosan (B1678972) hydrogel as a basic catalyst under ultrasonic irradiation has also been reported to yield thiazole derivatives. mdpi.com

| Reactant 1 | Reactant 2 | Product | Reference |

| 3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | This compound | 1-(2-(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazol-5-yl)ethan-1-one | scispace.com |

| Asymmetric thioureas | This compound | 2-Arylimino-4-methyl-2,3-dihydro-1,3-thiazoles | mdpi.comresearchgate.net |

| 1-(2-methylphenyl)-3-(3,4-dimethoxyphenylethyl-1-yl)thiourea | This compound | 1-[2-[(2-Methylphenyl)imino]-4-Methyl-3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,3-Dihydro-1,3-Thiazole-5-yl]-Ethan-1-One | mdpi.com |

| Thiosemicarbazone derivative | This compound | Thiazole derivatives | mdpi.com |

Reactions with Carbon Disulfide and Amines

The reaction of this compound with primary amines and carbon disulfide in ethanol at room temperature provides a straightforward method for the synthesis of thiazoline-2-thione derivatives. mdpi.com This reaction proceeds in high yields and involves the initial formation of an ammonium dithiocarbamate (B8719985) from the amine and carbon disulfide. mdpi.com This intermediate then reacts with this compound to produce an acyclic dithiocarbamate derivative, which subsequently undergoes cyclization to form the final thiazoline-2-thione product. mdpi.com

Table 1: Synthesis of Thiazoline-2-thiones

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| This compound | Primary Amine | Carbon Disulfide | Ethanol | Room Temperature, Stirring | Thiazoline-2-thione derivatives | High |

Synthesis of Arylidene Aminothiazolylethanones

A series of novel arylidene aminothiazolylethanones can be synthesized by treating this compound with urea, followed by a reaction with suitably substituted benzaldehydes. nih.govresearchgate.net The structural confirmation of these synthesized compounds is typically achieved through spectroscopic methods such as FTIR, 1H NMR, and 13C NMR, as well as elemental analysis. nih.govresearchgate.net

Synthesis of Thiazolyl-substituted Benzamides

Thiazolyl-substituted benzamides have been synthesized through the heterocyclization of 1-substituted benzoyl-3-arylthioureas with this compound. derpharmachemica.com This reaction can be carried out under microwave irradiation in the absence of a solvent or catalyst. derpharmachemica.com The resulting N-(5-acetyl-4-methyl-3-(substituted phenyl)-thiazol-2-ylidene)-4-methyl (substituted) benzamides are of interest for their potential biological activities. derpharmachemica.com

Another approach involves the reaction of 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide with this compound in ethanol with triethylamine as a catalyst to yield thiazole derivatives. nih.gov

Pyrimidines and Fused Pyrimidine (B1678525) Systems

This compound is a versatile reagent for the synthesis of various pyrimidine and fused pyrimidine systems.

The reaction of ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates with bromomalononitrile can lead to the formation of ethyl 3-amino-5-aryl-2-cyano-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates. These can be further reacted. For instance, heating these compounds with an excess of carbon disulfide results in the formation of 9-aryl-2,4-dithioxo-7-methylthiazolo[3,2-a:4,5-d]dipyrimidine-8-carboxylates. mdpi.com Subsequent reaction of these products with α-halocarbonyl compounds like this compound in ethanolic potassium hydroxide can produce thiazolo[3'',2'':1',2']pyrimido[4',5':4,5]thiazolo-[3,2-a]pyrimidine-9-carboxylate derivatives. mdpi.com

2,3-Dihydrobenzofurans

Functionalized 2,3-dihydrobenzofurans can be synthesized through K2CO3-catalyzed domino reactions. acs.orgsigmaaldrich.com These reactions involve salicylic (B10762653) aldehyde derivatives and 2-halo-1,3-dicarbonyl compounds, such as this compound. acs.orgsigmaaldrich.com The process occurs under mild conditions and can involve Michael alkylation, Mannich alkylation, and aldol (B89426) alkylation, providing moderate to excellent yields of the dihydrobenzofuran products. acs.orgsigmaaldrich.com

1,3,4-Thiadiazoles

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives can be achieved by reacting 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-3-phenylthiourea with various α-haloketones, including this compound. mdpi.comdntb.gov.ua This reaction yields 4-methyl-3-phenyl-5-substituted thiazoles. mdpi.comdntb.gov.ua Another synthetic route involves the reaction of a thioanilide derivative with this compound in refluxing ethanol with triethylamine. clockss.org Furthermore, a series of novel heterocycles containing both thiazole and 1,3,4-thiadiazole rings have been synthesized by reacting 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide with hydrazonoyl chlorides, followed by reaction with α-halo compounds like this compound. nih.gov

Coordination Chemistry and Metal Complex Formation of this compound

This compound, a derivative of acetylacetone, is a versatile β-diketonate ligand in coordination chemistry. researchgate.netnih.gov Its ability to form stable complexes with a wide range of metal ions is well-documented. jmchemsci.com The presence of the chlorine atom on the central carbon atom influences the electronic properties and reactivity of the resulting metal complexes. sci-hub.se The deprotonated form of the dione acts as a monoanionic, bidentate ligand, coordinating to metal ions through its two oxygen atoms to form chelate rings. sci-hub.seresearchgate.net This coordination is central to the formation of various metal-organic compounds with distinct structural and functional properties.

Metal-Organic Compounds (e.g., Tris(3-chloropentane-2,4-dionato)iron(III))

This compound readily reacts with metal salts to form stable metal-organic compounds. A prominent example is Tris(3-chloropentane-2,4-dionato)iron(III), [Fe(C₅H₆ClO₂)₃], a deep red crystalline solid. iucr.org Its synthesis involves the reaction of an aqueous solution of iron(III) chloride with a methanolic solution of this compound in the presence of a base like sodium hydroxide. iucr.orgiucr.org

Similarly, the isostructural aluminum(III) complex, Tris(3-chloropentane-2,4-dionato)aluminium(III), [Al(C₅H₆ClO₂)₃], can be synthesized. researchgate.netnih.gov The procedure involves reacting an aqueous solution of an aluminum salt, such as aluminum sulfate (B86663) octadecahydrate, with this compound. researchgate.netnih.gov These tris-chelate complexes demonstrate the classic chelating ability of β-diketonates, where three ligands satisfy the coordination requirements of the central M(III) ion. researchgate.netiucr.org The study of such iron β-diketonate compounds is particularly significant due to the natural abundance and biocompatibility of iron, which are crucial for developing sustainable chemical catalysis. iucr.orgiucr.org

| Complex | Metal Salt | Ligand | Solvent | Base | Yield | Reference |

|---|---|---|---|---|---|---|

| Tris(3-chloropentane-2,4-dionato)iron(III) | FeCl₃·H₂O | This compound | Water/Methanol | NaOH | 71% | iucr.org |

| Tris(3-chloropentane-2,4-dionato)aluminium(III) | Al₂(SO₄)₃·18H₂O | This compound | Water/Methanol | Not specified | - | researchgate.netnih.gov |

Distorted Octahedral Environment in Metal Complexes

In its tris-chelate complexes with trivalent metals like iron(III) and aluminum(III), the 3-chloropentane-2,4-dionate ligand arranges around the central metal ion to form an octahedral geometry. researchgate.netiucr.org In the case of Tris(3-chloropentane-2,4-dionato)iron(III), the Fe(III) cation is coordinated by six oxygen atoms from the three bidentate ligands, resulting in a slightly distorted octahedral environment. iucr.orgiucr.orgnih.gov This distortion is evident from the bond angles within the coordination sphere. The trans O-Fe-O angles are 169.06° and 171.54°, deviating from the ideal 180° of a perfect octahedron. iucr.orgiucr.orgnih.gov The cis O-Fe-O angles also vary, ranging from 84.81° to 100.68°. iucr.orgiucr.orgnih.gov

The distortion is further described by the bending of the chelate ligand relative to the O-Fe-O plane, with angles of 0.78° and 12.68°. iucr.orgiucr.org This is comparable to the distortions observed in similar complexes like Tris(hexafluoroacetylacetonato)iron(III) (Fe(hfac)₃) and Tris(acetylacetonato)iron(III) (Fe(acac)₃). iucr.org The isostructural aluminum(III) complex also features an octahedral environment, with Al-O bond lengths ranging from 1.8741 Å to 1.8772 Å. researchgate.netnih.gov The distortion in the aluminum complex is less pronounced, with the angles between the O-Al-O plane and the ligand chelate mean planes being 0.38° and 1.72°. researchgate.netnih.gov

| Parameter | [Fe(C₅H₆ClO₂)₃] | [Al(C₅H₆ClO₂)₃] |

|---|---|---|

| Coordination Geometry | Slightly distorted octahedral | Octahedral |

| M-O Bond Lengths (Å) | 1.9818 - 1.9957 | 1.8741 - 1.8772 |

| trans O-M-O Angles (°) | 169.06, 171.54 | - |

| cis O-M-O Angles (°) | 84.81 - 100.68 | - |

| Chelate Bending Angles (°) | 0.78, 12.68 | 0.38, 1.72 |

| Reference | iucr.orgiucr.orgnih.gov | researchgate.netnih.gov |

Applications in Metallomesogenic Derivatives

β-diketones, such as this compound, serve as crucial precursors in the synthesis of metallomesogenic derivatives. unirioja.es These materials are coordination complexes that exhibit liquid crystal (mesogenic) properties. The incorporation of a metal atom into an organic liquid crystal structure can introduce unique optical, magnetic, and electronic properties. 1,3-disubstituted propane-1,3-diones are classic building blocks for creating these functional materials. unirioja.es

This compound and its derivatives have been widely utilized as organic ligands in mesogenic coordination complexes with various transition metals, including copper(II), chromium(III), and palladium(II). unirioja.es The strong dipole moment associated with the β-diketone group is often retained in the final metal complex, which can enhance the anisotropy of molecular polarizability and promote mesogenic behavior. unirioja.es The synthesis of these metallomesogens typically involves reacting the 3-substituted pentane-2,4-dione with a suitable metal salt to form coordination complexes that can exhibit nematic and smectic liquid crystal phases. unirioja.es

Advanced Spectroscopic Characterization in Research

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. In the case of 3-chloropentane-2,4-dione, the FTIR spectrum provides key information about its enol form, which is stabilized by an intramolecular hydrogen bond. researchgate.net

Theoretical and experimental studies have been conducted to assign the vibrational frequencies observed in the IR spectrum. researchgate.netresearchgate.net The presence of the enol tautomer is indicated by characteristic bands corresponding to the stretching and bending vibrations of the O-H, C=O, C=C, and C-Cl bonds. The intramolecular hydrogen bond in the enol form has been a subject of particular interest in spectroscopic and computational studies. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of this compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is relatively simple, reflecting the symmetry of the molecule. The spectrum typically shows a singlet for the two equivalent methyl (CH₃) groups. mdpi.com The chemical shift of the enolic proton is a key diagnostic feature and has been a subject of comparative studies with related β-diketones. researchgate.net The position of this signal provides insights into the strength of the intramolecular hydrogen bond. researchgate.net

| Signal | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| 1 | ~2.4 | Singlet | CH₃ |

| 2 | Variable | Singlet | Enolic OH |

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In this compound, the ¹³C NMR spectrum complements the ¹H NMR data, showing distinct signals for the carbonyl carbons, the chlorinated carbon, and the methyl carbons. semanticscholar.org The chemical shifts of these carbons are influenced by the electronegativity of the adjacent oxygen and chlorine atoms.

| Signal | Chemical Shift (ppm) | Assignment |

|---|---|---|

| 1 | ~200 | C=O |

| 2 | ~60 | C-Cl |

| 3 | ~25 | CH₃ |

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. nist.gov The presence of chlorine is evident from the characteristic isotopic pattern of the molecular ion peak, with the M+2 peak being approximately one-third the intensity of the M+ peak. nist.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. sioc-journal.cn For this compound, HRMS data confirms the molecular formula C₅H₇ClO₂ by matching the experimentally measured mass to the calculated exact mass. mdpi.comsemanticscholar.org This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Liquid Chromatography-Mass Spectrometry (LCMS)

Liquid Chromatography-Mass Spectrometry (LCMS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds. In the context of this compound and its derivatives, mass spectrometry, often coupled with Gas Chromatography (GC-MS), serves as a crucial tool for structural confirmation and purity assessment. nih.gov

In synthetic procedures involving this compound, GC-MS is frequently employed to monitor the progress of reactions and to identify the formation of byproducts, such as the 3,3-dichloro derivative. High-accuracy mass spectral analysis is also a standard method for confirming the molecular structure of newly synthesized compounds derived from this compound. mdpi.com The National Institute of Standards and Technology (NIST) maintains a reference mass spectrum for 3-chloro-2,4-pentanedione, which is essential for its identification. nist.gov

X-ray Crystallography and Diffraction Studies

X-ray crystallography and diffraction studies are definitive methods for determining the three-dimensional atomic and molecular structure of a crystalline solid. While obtaining a single crystal of the volatile liquid this compound itself can be challenging, this technique is invaluable for elucidating the structure of its solid derivatives and metal complexes. researchgate.net These studies provide precise information on bond lengths, bond angles, and intermolecular interactions, offering deep insights into the compound's stereochemistry and bonding characteristics. mdpi.comiucr.org

The molecular structure of metal complexes of this compound has been successfully elucidated through single-crystal X-ray diffraction. In studies of tris(3-chloropentane-2,4-dionato-κ²O,O′)iron(III) ([Fe(C₅H₆ClO₂)₃]) and its isostructural aluminium(III) analogue ([Al(C₅H₆ClO₂)₃]), the central metal cation is coordinated by six oxygen atoms from three 3-chloropentane-2,4-dionate ligands. iucr.orgresearchgate.netiucr.orgiucr.org

In the iron(III) complex, the Fe³⁺ cation is situated on a twofold rotation axis, resulting in a slightly distorted octahedral coordination environment. iucr.orgiucr.org The Al³⁺ cation in the aluminium complex also adopts an octahedral geometry. researchgate.netiucr.org The crystal structures reveal detailed information about the geometry of the coordinated ligands.

Interactive Table: Selected Crystallographic Data for Metal Complexes of 3-Chloropentane-2,4-dionate

| Parameter | [Fe(C₅H₆ClO₂)₃] iucr.orgiucr.org | [Al(C₅H₆ClO₂)₃] researchgate.netiucr.org |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | C2/c |

| a (Å) | 15.7745 (4) | 12.8790 (3) |

| b (Å) | 9.5424 (2) | 9.9086 (2) |

| c (Å) | 12.9833 (3) | 15.5311 (4) |

| β (°) | 100.610 (1) | 106.368 (2) |

| V (ų) | 1920.92 (8) | 1901.64 (8) |

| Metal-Oxygen Bond Lengths (Å) | 1.9818 (18) – 1.9957 (18) | 1.8741 (14) – 1.8772 (14) |

| trans O-M-O Angles (°) | 169.06 (13), 171.54 (8) | Not specified |

| cis O-M-O Angles (°) | 84.81 (10) – 100.68 (12) | Not specified |

Hydrogen bonding plays a significant role in the crystal packing of this compound derivatives. In the crystal structures of both the iron(III) and aluminium(III) complexes, the molecules are linked into a one-dimensional framework through weak intermolecular C–H⋯Cl hydrogen bonds. iucr.orgresearchgate.netiucr.orgiucr.org

Theoretical studies on the enol form of this compound itself also highlight the importance of hydrogen bonding. Density Functional Theory (DFT) calculations (at the B3LYP/6-311++G** level) indicate a strong intramolecular hydrogen bond. researchgate.net The hydrogen bond strength for the enol form of this compound is calculated to be 68.7 kJ/mol, which is approximately 2.3 kJ/mol stronger than that in its parent compound, acetylacetone (B45752). researchgate.net This increased strength is attributed to the steric effects of the chlorine atom, despite its electron-withdrawing nature. researchgate.net

Interactive Table: Hydrogen Bond Geometry in Metal Complexes of 3-Chloropentane-2,4-dionate

| Complex | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code |

| [Fe(C₅H₆ClO₂)₃] iucr.org | C6—H6A⋯Cl1 | 0.96 | 2.78 | 3.642 (3) | 150 | -x+1/2, -y+1/2, -z+1 |

| [Al(C₅H₆ClO₂)₃] iucr.org | C6—H6A⋯Cl1 | 0.96 | 2.94 | 3.796 (2) | 149 | -x+1/2, -y+1/2, -z |

X-ray crystallography is a definitive tool for establishing the stereochemistry of regioisomers formed in reactions involving this compound. In the synthesis of 5-arylimino-1,3,4-thiadiazole derivatives, this compound is used as a key reagent. mdpi.com The reaction between hydrazonoyl chlorides and N-arylcyanothioformamides can potentially lead to different regioisomers. mdpi.com

Single-crystal X-ray diffraction analysis provided unambiguous proof of the molecular structure of the isolated product, confirming the formation of the 5-arylimino-1,3,4-thiadiazole regioisomer. mdpi.com Specifically, the analysis of (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one established the Z-stereochemistry around the iminophenyl double bond. mdpi.com The structure revealed a nearly planar 1,3,4-thiadiazole (B1197879) ring, with the acetyl fragment adopting a linear co-planar arrangement relative to the rest of the molecule. mdpi.com This structural confirmation is crucial for understanding the reaction mechanism and the factors governing its regioselectivity. mdpi.comresearchgate.net

Applications in Advanced Materials and Medicinal Chemistry Research

Liquid Crystals and Mesogenic Properties

3-Chloropentane-2,4-dione serves as a key intermediate in the synthesis of novel liquid crystalline materials. unirioja.esresearchgate.net Its dicarbonyl functionality allows for the construction of various heterocyclic and coordination complexes that exhibit mesogenic, or liquid crystal, phases. unirioja.es

Calamitic, or rod-shaped, liquid crystals can be synthesized using this compound as a starting material. Researchers have successfully used it to create a variety of 3-substituted pentane-2,4-dione derivatives. unirioja.es One common approach involves the reaction of this compound with carboxylates in the presence of a phase transfer catalyst, such as tetrabutylammonium (B224687) hydrogen sulfate (B86663). unirioja.es

These resulting β-diketone derivatives are versatile intermediates for preparing mesogenic compounds, including:

Pyrazoles and Isoxazoles: The most common method for synthesizing these heterocyclic liquid crystals is the reaction of the 1,3-dicarbonyl compound (the substituted pentane-2,4-dione) with hydrazine (B178648) or hydroxylamine (B1172632), respectively. unirioja.es

Coordination Complexes: The β-diketone structure is an excellent ligand for creating metallomesogens, which are coordination complexes containing a metal ion that exhibit liquid crystal properties. unirioja.es

The molecular architecture of the compounds derived from this compound is directly linked to their liquid crystalline behavior. Studies have explored how modifications to the structure impact the type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable. unirioja.esresearchgate.net By systematically altering the substituents on the core molecule, researchers can tune the mesogenic properties. unirioja.es The introduction of keto groups into the molecular structure is a key factor that influences the physicochemical properties of these calamitic liquid crystals. researchgate.net The resulting pyrazoles, isoxazoles, and metal complexes have shown both nematic and smectic phases, demonstrating the versatility of this synthetic pathway. unirioja.esresearchgate.net

Medicinal Chemistry and Biological Activity (Excluding Dosage/Administration)

In medicinal chemistry, this compound is a valuable synthon for creating new heterocyclic compounds with potential therapeutic applications, particularly as anticancer agents. nih.govnih.govscispace.com

Derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against a range of human cancer cell lines. nih.govnih.govscispace.com The focus of this research is to identify novel compounds that can inhibit the growth of cancer cells.

The reaction of this compound with various thioamides and hydrazines has yielded novel thiazole (B1198619) and pyrazole (B372694) derivatives that show promising anticancer activity. nih.govnih.govscispace.comfrontiersin.org These compounds have been tested in vitro using MTT assays to determine their efficacy.

HepG2 (Hepatocellular Carcinoma): Thiazole derivatives synthesized from this compound have been evaluated for their activity against the HepG-2 cell line. nih.govresearchgate.net One study reported that a specific thiazole derivative, compound 11 , exhibited potent activity with an IC₅₀ value of 1.98 µg/mL. nih.govresearchgate.net Other related compounds have also shown good to moderate activity against HepG2 cells. researchgate.net

MCF-7 (Breast Adenocarcinoma): Several studies have documented the cytotoxicity of this compound derivatives against the MCF-7 cell line. nih.govscispace.comekb.eg Pyrazole derivatives have shown inhibitory effects, and certain thiazole derivatives, such as compound 7 , demonstrated an IC₅₀ value of 14.2 µmol/mL. nih.govscispace.com

K-562 (Chronic Myelogenous Leukemia): Aryl pyrazole derivatives originating from the cyclization of this compound with aryl hydrazines have demonstrated strong inhibitory effects on the growth of K-562 cells. nih.gov

HeLa (Cervical Cancer): The same pyrazole derivatives that were active against K-562 cells also showed significant growth inhibition against the HeLa cell line. nih.gov

HCT-116 (Colorectal Carcinoma): Thiazole derivatives prepared from this compound have been screened for activity against HCT-116 cells. scispace.comresearchgate.netekb.eg Compounds have shown moderate to high efficacy in these screenings. ekb.eg

HT-29 (Colorectal Adenocarcinoma): Arylazothiazole derivatives have been tested for their anticancer activity against the HT-29 colon cancer cell line, among others. researchgate.net

| Cancer Cell Line | Cancer Type | Compound Type Tested | Key Findings / IC₅₀ Values | Reference |

|---|---|---|---|---|

| HepG2 | Hepatocellular Carcinoma | Thiazole Derivatives | Compound 11: IC₅₀ = 1.98 µg/mL | nih.govresearchgate.net |

| MCF-7 | Breast Adenocarcinoma | Thiazole & Pyrazole Derivatives | Compound 7: IC₅₀ = 14.2 µmol/mL | nih.govscispace.com |

| K-562 | Chronic Myelogenous Leukemia | Pyrazole Derivatives | Strong inhibitory effects observed. | nih.gov |

| HeLa | Cervical Cancer | Pyrazole Derivatives | Significant growth inhibition. | nih.gov |

| HCT-116 | Colorectal Carcinoma | Thiazole Derivatives | Moderate to high efficacy reported. | scispace.comekb.eg |

| HT-29 | Colorectal Adenocarcinoma | Arylazothiazole Derivatives | Screened for anticancer activity. | researchgate.net |

The study of structure-activity relationships (SAR) is crucial for optimizing the anticancer potential of compounds derived from this compound. Research has indicated that specific structural features significantly influence cytotoxicity. nih.govnih.govfrontiersin.orgresearchgate.net

For thiazole derivatives synthesized from thioamides and this compound, the nature of substituents on the thiazole ring plays a critical role. nih.gov For instance, in one study, the presence of a p-chlorophenyl group on a related thiadiazole derivative (compound 7b) resulted in higher activity against the HepG-2 cell line than the unsubstituted phenyl derivative (7a). researchgate.net This suggests that electron-withdrawing groups may enhance anticancer efficacy. researchgate.net In another series of thiazole-based derivatives, the inclusion of a coumarin (B35378) moiety and electron-donating substituents was found to be critical for enhancing antiproliferative activity. frontiersin.org

For pyrazole derivatives, well-developed SAR studies have been conducted, indicating that the nature and position of substituents on the aryl ring attached to the pyrazole core are key determinants of their antitumor activity against cell lines like MCF-7 and K-562. nih.gov

Enzyme Inhibition Studies

The chlorinated derivative of acetylacetone (B45752), this compound, has become a significant subject of investigation in enzyme inhibition studies. Its unique structural characteristics, particularly the presence of a chlorine atom at the third carbon position, enhance its reactivity and potential as a modulator of enzyme activity.

Cholinesterase Inhibition (e.g., Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE))

Derivatives of this compound have shown notable inhibitory effects on cholinesterase enzymes, which are critical for regulating neurotransmission. Specifically, research has focused on their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov